molecular formula C11H9ClN2O B8337547 4-(4-Methylpyrazol-1-yl)benzoyl chloride CAS No. 220461-84-7

4-(4-Methylpyrazol-1-yl)benzoyl chloride

Cat. No.: B8337547
CAS No.: 220461-84-7
M. Wt: 220.65 g/mol
InChI Key: BVOLFLUWHFTWMV-UHFFFAOYSA-N
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Description

4-(4-Methylpyrazol-1-yl)benzoyl chloride is a chemical building block with the molecular formula C11H9ClN2O . This compound features a benzoyl chloride functional group, a highly reactive moiety commonly used in synthesis to form amide or ester bonds, coupled with a 1-methylpyrazole group which can impart specific steric and electronic properties . The molecular weight of this reagent can be calculated as approximately 220.66 g/mol based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, Cl: 35.45) . As an acyl chloride, it is highly moisture-sensitive and requires handling under inert conditions to prevent hydrolysis. It is intended for use as a synthetic intermediate in organic chemistry and pharmaceutical research for the preparation of more complex molecules, such as through nucleophilic substitution reactions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

CAS No.

220461-84-7

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(4-methylpyrazol-1-yl)benzoyl chloride

InChI

InChI=1S/C11H9ClN2O/c1-8-6-13-14(7-8)10-4-2-9(3-5-10)11(12)15/h2-7H,1H3

InChI Key

BVOLFLUWHFTWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and physical properties of benzoyl chloride derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Melting Point (°C) Reactivity with Amines
4-(4-Methylpyrazol-1-yl)benzoyl chloride 4-Methylpyrazole Moderate EWG* N/A Moderate
4-Nitrobenzoyl chloride Nitro Strong EWG 72–74 High
4-Methoxybenzoyl chloride Methoxy Strong EDG** 38–40 Low
4-(p-Toluenesulfonamido)benzoyl chloride Sulfonamido Moderate EWG 155–157 High

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
*
Key Insights:

  • The methylpyrazole group acts as a moderate electron-withdrawing substituent, balancing reactivity between electron-rich (e.g., methoxy) and electron-poor (e.g., nitro) derivatives. This results in intermediate reactivity in nucleophilic acyl substitution reactions .
  • Sulfonamido-substituted benzoyl chlorides exhibit high reactivity due to strong electron withdrawal, facilitating faster reactions with nucleophiles like amines .

Key Insights :

  • Polar aprotic solvents like isopropyl alcohol optimize yields (e.g., 91.4% in Table 2) by stabilizing intermediates and reducing side reactions .
  • Ethyl acetate, while effective, may require longer reaction times due to slower dissolution of reactants .

Spectroscopic Properties

Infrared (IR) and ultraviolet (UV) spectroscopy are critical for characterizing benzoyl chloride derivatives.

Table 3: Comparative Spectral Data
Compound IR (C=O stretch, cm⁻¹) UV λmax (nm) Reference
This compound ~1770–1800 ~280 Inferred
4-(p-Toluenesulfonamido)benzoyl isothiocyanate 1775 286
Benzoyl chloride 1775 273 Literature

Key Insights :

  • The C=O stretch in benzoyl chlorides typically appears near 1775 cm⁻¹. Substituents like sulfonamido or pyrazole may slightly shift this peak due to electronic effects .
  • The UV λmax of 286 nm for sulfonamido derivatives correlates with n→π* transitions in the aromatic system, while methylpyrazole may cause a redshift due to conjugation .

Reactivity in Functionalization Reactions

Benzoyl chlorides are widely used to synthesize amides, esters, and thioureas. Substituents dictate reaction pathways:

  • With Amines :

    • 4-Nitrobenzoyl chloride reacts rapidly with piperazine (high yield) due to strong electron withdrawal .
    • 4-Methylpyrazol-1-yl derivatives exhibit moderate reactivity, requiring optimized conditions (e.g., excess amine or catalysts) .
  • With Isothiocyanates :

    • 4-(p-Toluenesulfonamido)benzoyl chloride reacts with potassium isothiocyanate to form isothiocyanate derivatives, a reaction driven by the sulfonamido group’s electron-withdrawing nature .

Preparation Methods

Nucleophilic Substitution for Pyrazole Coupling

The synthesis begins with preparing 4-(4-methylpyrazol-1-yl)benzoic acid, typically via nucleophilic aromatic substitution. A patented method involves reacting 4-fluorobenzoic acid with 4-methylpyrazole in a polar aprotic solvent (e.g., dimethylformamide) at 120–140°C for 12–18 hours, using potassium carbonate as a base. This achieves 85–92% yield, with residual fluoride controlled to <0.1% through post-reaction washes with dilute HCl.

Alternative Pathways: Ullmann Coupling

Copper-catalyzed Ullmann coupling between 4-iodobenzoic acid and 4-methylpyrazole has been reported, though this method requires stringent oxygen-free conditions and yields 70–78% product. The use of 10 mol% CuI and 1,10-phenanthroline as a ligand in dimethyl sulfoxide at 100°C minimizes homocoupling byproducts.

Chlorination to 4-(4-Methylpyrazol-1-yl)benzoyl Chloride

Thionyl Chloride-Mediated Chlorination

The most widely adopted method involves treating 4-(4-methylpyrazol-1-yl)benzoic acid with excess thionyl chloride (1.5–2.0 equivalents) in anhydrous pyridine at 0–5°C. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–5°CMinimizes pyrazole decomposition
Pyridine Ratio1.2–1.5 eqNeutralizes HCl, prevents gelation
Reaction Time3–4 hoursCompletes conversion without over-reaction

This method yields 89–93% product with <1% residual benzoic acid, confirmed by HPLC.

Phosphorus Pentachloride (PCl₅) as Chlorinating Agent

While PCl₅ offers faster reaction times (1–2 hours at 25°C), it generates phosphorylated impurities requiring additional purification steps. A 2-stage recrystallization from hexane/ethyl acetate (3:1) reduces these impurities to <0.5% but lowers overall yield to 76–82%.

Oxalyl Chloride with Catalytic DMF

Oxalyl chloride (1.3 eq) with 0.1 eq dimethylformamide in dichloromethane at −10°C provides a mild alternative, suitable for acid-sensitive substrates. However, this method necessitates strict moisture control and yields 80–85% product.

Critical Process Optimization Strategies

Impurity Profiling and Control

Residual hydrazine (from pyrazole synthesis) and unreacted benzoic acid are primary impurities. A patent-pending workup employs sequential washes with:

  • 5% NaHCO₃ solution : Removes acidic impurities (e.g., benzoic acid).

  • Saturated brine : Eliminates residual pyridine and DMF.

  • Activated carbon treatment : Adsorbs colored byproducts.

Final purification via short-path distillation under high vacuum (0.1–0.5 mmHg) at 110–115°C yields 99.5% pure benzoyl chloride.

Solvent Selection and Reaction Kinetics

Comparative studies show toluene as the optimal solvent for chlorination, providing:

  • Higher reaction rates (k = 0.15 min⁻¹ vs. 0.09 min⁻¹ in CH₂Cl₂) due to improved solubility of SOCl₂.

  • Lower side reactions : <0.3% chloroester formation vs. 1.2% in THF.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : Characteristic C=O stretch at 1765–1775 cm⁻¹ and C-Cl stretch at 730–750 cm⁻¹.

  • ¹H NMR (CDCl₃): Pyrazole protons at δ 7.85 (d, J = 1.8 Hz, 1H) and δ 7.45 (d, J = 1.8 Hz, 1H); aromatic protons at δ 8.10–8.30 (m, 4H).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) shows:

  • Retention time: 6.8 ± 0.2 minutes

  • System suitability: Resolution ≥2.0 from closest impurity peak.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale trials using microreactor technology demonstrate:

  • 98% conversion in 8 minutes residence time at 50°C.

  • Enhanced safety profile : 5-fold reduction in exothermicity compared to batch processes.

Waste Management Protocols

Neutralization of spent thionyl chloride with 20% NaOH produces reusable Na₂SO₃, reducing hazardous waste by 40% .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Methylpyrazol-1-yl)benzoyl chloride?

Methodological Answer: The synthesis typically involves coupling 4-methylpyrazole with benzoyl chloride derivatives. A common approach includes:

Nucleophilic substitution : Reacting 4-methylpyrazole with a chlorinated benzoyl precursor (e.g., 4-chlorobenzoyl chloride) under reflux conditions in anhydrous solvents like dichloromethane or ethyl acetate. Catalysts such as triethylamine may enhance yield by scavenging HCl .

Acid chloride formation : If starting from the carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride is used for conversion to the acyl chloride intermediate .
Critical Parameters : Temperature control (<0–5°C during exothermic steps), solvent dryness, and inert atmospheres (N₂/Ar) are essential to prevent hydrolysis or side reactions. Yield optimization often requires iterative adjustments to molar ratios and reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, benzoyl carbonyl at ~170 ppm) and detect impurities .
  • IR Spectroscopy : Stretching frequencies for C=O (~1760 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~254 nm) and mass spectrometry (expected [M+H]⁺ = 235.6) assess purity and quantify byproducts .
    Validation : Compare spectral data with reference standards or computational simulations (e.g., DFT for predicted NMR shifts) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpyrazole substituent influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

Methodological Answer: The 4-methylpyrazole group introduces steric hindrance near the benzoyl carbonyl, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electronic effects:

  • Resonance stabilization : The pyrazole’s electron-withdrawing nature activates the carbonyl toward nucleophilic attack.
  • Experimental Validation : Kinetic studies using competitive reactions (e.g., with anisole or nitro-substituted analogs) quantify rate constants. Monitor progress via in-situ IR or LC-MS .
    Case Study : In aza-Michael additions, the methyl group’s steric bulk reduces yields compared to unsubstituted pyrazole analogs, necessitating higher temperatures or polar aprotic solvents (e.g., DMF) .

Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

Methodological Answer: Hydrolysis sensitivity requires:

  • Protection of the acyl chloride : Use in situ generation (e.g., from stable precursors like activated esters) or employ water-scavenging agents (molecular sieves, MgSO₄) .
  • Solvent Selection : Opt for biphasic systems (toluene/water with phase-transfer catalysts) or ionic liquids to limit water contact .
  • Low-Temperature Techniques : Conduct reactions at –20°C in THF/water mixtures with slow nucleophile addition .
    Data-Driven Optimization : Track hydrolysis via pH monitoring (HCl release) or ¹H NMR to quantify unreacted starting material .

Q. How can researchers correlate the compound’s structural features (e.g., pyrazole ring conformation) with biological activity in drug discovery?

Methodological Answer:

Crystallographic Analysis : X-ray diffraction reveals bond angles and dihedral angles between the pyrazole and benzoyl moieties, which impact target binding (e.g., kinase inhibitors) .

SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test in bioassays (e.g., IC₅₀ in enzyme inhibition).

Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to receptors like GPCRs or cytochrome P450 enzymes .
Example : Pyrazole derivatives with para-substituted electron-withdrawing groups show enhanced antibacterial activity due to improved membrane penetration .

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